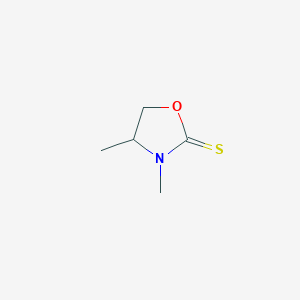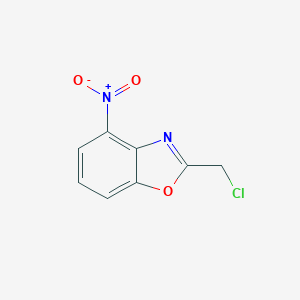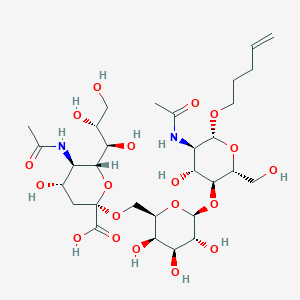
2-Methoxybenzoyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxybenzoyl bromide, also known as o-methoxybenzoyl bromide, is an organic compound with the chemical formula C8H7BrO2. It is a white crystalline powder that is commonly used in chemical synthesis as a reagent for the introduction of the methoxy group into aromatic compounds.
Wirkmechanismus
The mechanism of action of 2-Methoxybenzoyl bromide involves the introduction of the methoxy group into aromatic compounds. This reaction occurs through the formation of an intermediate that undergoes nucleophilic substitution with the halogen atom.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 2-Methoxybenzoyl bromide. However, it has been found to exhibit cytotoxicity against cancer cells in vitro, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methoxybenzoyl bromide in lab experiments is its ability to introduce the methoxy group into aromatic compounds with high selectivity and yield. However, its use is limited by its toxicity and the need for appropriate safety precautions.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Methoxybenzoyl bromide. One area of interest is the development of new synthetic methods using this reagent. Additionally, the potential anticancer properties of 2-Methoxybenzoyl bromide warrant further investigation, particularly in vivo studies. Finally, the use of 2-Methoxybenzoyl bromide in the synthesis of novel compounds with potential therapeutic applications should be explored.
Synthesemethoden
The synthesis of 2-Methoxybenzoyl bromide involves the reaction of 2-Methoxybenzoyl bromidezoic acid with phosphorus pentachloride and subsequent treatment with bromine. This reaction produces the desired product in high yield.
Wissenschaftliche Forschungsanwendungen
2-Methoxybenzoyl bromide has been widely used in scientific research as a reagent in the synthesis of various compounds. It is commonly used in the synthesis of benzimidazole derivatives, which have potential applications in the field of medicinal chemistry. Additionally, it has been used in the synthesis of 2-methoxyphenyl derivatives, which have been found to exhibit anti-inflammatory and analgesic properties.
Eigenschaften
CAS-Nummer |
151093-32-2 |
|---|---|
Produktname |
2-Methoxybenzoyl bromide |
Molekularformel |
C8H7BrO2 |
Molekulargewicht |
215.04 g/mol |
IUPAC-Name |
2-methoxybenzoyl bromide |
InChI |
InChI=1S/C8H7BrO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 |
InChI-Schlüssel |
OIZDFDUOVHDTLK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)Br |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)Br |
Synonyme |
Benzoyl bromide, 2-methoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(3R,6R,9S,12R,15S)-3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone](/img/structure/B115638.png)
![1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol](/img/structure/B115641.png)
![1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine](/img/structure/B115643.png)

